molecular formula C17H14FNO2 B184751 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 340318-78-7

1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No. B184751
M. Wt: 283.3 g/mol
InChI Key: LZDGENIAAFJSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde” is a chemical compound used in scientific research. Its unique structure enables investigations in various fields like medicinal chemistry, drug development, and organic synthesis. It has a molecular weight of 283.3 .


Molecular Structure Analysis

The molecular structure of “1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde” is represented by the linear formula C17H14FNO2 . The InChI code for this compound is 1S/C17H14FNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2 .


Physical And Chemical Properties Analysis

The compound “1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde” is a solid at room temperature . It has a molecular weight of 283.3 . The InChI code for this compound is 1S/C17H14FNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2 .

Scientific Research Applications

Tyrosinase Inhibition and Melanin Production

Research has shown that indole-3-carbaldehyde derivatives, like the compound , demonstrate significant inhibitory activity on tyrosinase, an enzyme critical in the melanin synthesis pathway. This suggests potential applications in the development of treatments for conditions related to hyperpigmentation and for cosmetic products aiming to control skin pigmentation. For instance, indole-3-carbaldehyde isolated from fungus showed notable inhibition of melanin production in melanoma cells, underlining its potential as a cosmetic ingredient or therapeutic agent (Shimizu et al., 2003).

Antimicrobial Activity

Derivatives of indole-3-carbaldehyde have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit activity against a range of bacteria and fungi, highlighting their potential as templates for developing new antimicrobial agents. For example, a series of indole semicarbazones derived from indole-3-carbaldehyde demonstrated good antifungal activity against Candida albicans and C. rugosa, as well as moderate antibacterial activity (Vijaya Laxmi & Rajitha, 2010).

Synthesis of Novel Organic Compounds

The structural versatility of indole-3-carbaldehyde derivatives enables the synthesis of a wide range of novel organic compounds with potential applications in medicinal chemistry, materials science, and organic electronics. For instance, gold-catalyzed cycloisomerizations have been utilized to produce indole-2-carbaldehydes and indolin-3-ols, showcasing the compound's utility in complex organic synthesis processes (Kothandaraman et al., 2011).

Antitubercular and Anti-inflammatory Agents

Further chemical modifications of indole-3-carbaldehyde have led to the creation of molecules with promising biological activities. Some derivatives have shown significant antitubercular activities, suggesting potential applications in the treatment of tuberculosis. Additionally, these compounds have displayed anti-inflammatory properties, indicating their utility in developing anti-inflammatory medications (Başoğlu et al., 2012).

Nanocatalysis and Green Chemistry

Indole-3-carbaldehyde is also pivotal in nanocatalysis and green chemistry applications. For example, its derivatives have been synthesized using ZnO nanoparticles as catalysts, highlighting its role in promoting sustainable chemical processes. This approach not only yields high reaction efficiency but also aligns with environmental sustainability goals (Madan, 2020).

properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDGENIAAFJSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356167
Record name 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde

CAS RN

340318-78-7
Record name 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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